molecular formula C3H3ClN2OS B047599 3-Chloro-4-methoxy-1,2,5-thiadiazole CAS No. 5728-16-5

3-Chloro-4-methoxy-1,2,5-thiadiazole

Cat. No.: B047599
CAS No.: 5728-16-5
M. Wt: 150.59 g/mol
InChI Key: SNLDYFHPRJMKLQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1,2,5-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxy-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-1,2,5-thiadiazole with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxy-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted thiadiazoles
  • Aldehydes or acids from oxidation
  • Reduced thiadiazole derivatives

Scientific Research Applications

3-Chloro-4-methoxy-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 3,4-Dichloro-1,2,5-thiadiazole
  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

Comparison: 3-Chloro-4-methoxy-1,2,5-thiadiazole is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-chloro-4-methoxy-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLDYFHPRJMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592586
Record name 3-Chloro-4-methoxy-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-16-5
Record name 3-Chloro-4-methoxy-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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